molecular formula C11H23Cl2N3O B1389045 (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride CAS No. 63214-56-2

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride

Cat. No.: B1389045
CAS No.: 63214-56-2
M. Wt: 284.22 g/mol
InChI Key: JYYMLZLAIOASOM-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Classification

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride belongs to the class of heterocyclic organic compounds featuring both piperazine and piperidine ring systems. The systematic nomenclature reflects the compound's complex structural organization, where a 4-methylpiperazine unit is connected to a piperidine ring through a carbonyl (methanone) bridge. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is formally designated as (4-methylpiperazin-1-yl)-piperidin-4-ylmethanone dihydrochloride. Alternative systematic names include 1-methyl-4-(piperidine-4-carbonyl)piperazine dihydrochloride and methanone, (4-methyl-1-piperazinyl)-4-piperidinyl-, hydrochloride.

The structural classification places this compound within the broader category of piperazine derivatives, specifically those featuring additional heterocyclic substituents. The presence of both piperazine and piperidine rings creates a bis-heterocyclic system that exhibits unique chemical and physical properties. The molecular framework consists of a six-membered piperidine ring bearing a carbonyl group at the 4-position, which serves as the attachment point for the methylated piperazine moiety. This architectural arrangement positions the compound as a representative example of mixed heterocyclic systems that combine different nitrogen-containing ring structures.

The dihydrochloride salt formation involves the protonation of available nitrogen atoms within the molecular structure, typically the tertiary nitrogens in both ring systems. This salt formation significantly alters the compound's physicochemical properties, including enhanced water solubility and improved crystalline stability compared to the free base form. The salt formation process also affects the compound's molecular weight, increasing it from the parent compound's molecular mass to accommodate the additional chloride counterions.

Chemical Abstracts Service Registry Number and Database Identifiers

The Chemical Abstracts Service has assigned multiple registry numbers to different forms of this compound, reflecting the various salt forms and stereochemical considerations. The primary Chemical Abstracts Service registry number for the dihydrochloride salt is 1019852-03-9, while the base compound without the hydrochloride groups carries the identifier 63214-56-2. These distinct registry numbers enable precise identification and differentiation between the free base and salt forms in chemical databases and literature searches.

Within the PubChem database system, the dihydrochloride salt is catalogued under compound identifier 45036889, providing comprehensive structural, chemical, and physical property information. The parent compound, representing the free base form, is assigned PubChem compound identifier 2760037, establishing clear hierarchical relationships between different molecular forms. These database identifiers serve as universal reference points for researchers accessing chemical information across multiple platforms and institutions.

The compound's presence in specialized chemical databases extends beyond general repositories to include entries in the ZINC database, where it appears under identifier ZINC19408444. This inclusion in medicinal chemistry-focused databases reflects the compound's potential relevance to drug discovery and pharmaceutical research. The MDL number MFCD05864745 provides an additional layer of identification within chemical inventory management systems. ChemSpider integration ensures broad accessibility across Royal Society of Chemistry platforms, facilitating comprehensive chemical information retrieval for research purposes.

Database System Identifier Compound Form
Chemical Abstracts Service 1019852-03-9 Dihydrochloride salt
Chemical Abstracts Service 63214-56-2 Free base
PubChem 45036889 Dihydrochloride salt
PubChem 2760037 Parent compound
ZINC 19408444 Various forms
MDL MFCD05864745 Dihydrochloride salt

Historical Development and Research Context

The development of this compound emerges from the broader historical context of heterocyclic chemistry research focused on nitrogen-containing ring systems. The compound's initial documentation in chemical databases dates to the early 2000s, with PubChem records indicating creation dates of 2005 for related structural variants and 2010 for the specific dihydrochloride salt form. This timeline coincides with the expansion of combinatorial chemistry approaches that systematically explored combinations of privileged pharmaceutical scaffolds.

The compound's research context reflects the pharmaceutical industry's sustained interest in piperazine and piperidine derivatives as building blocks for drug discovery. Historical precedent for combining these heterocyclic systems stems from successful pharmaceutical compounds that incorporate similar structural motifs. The systematic exploration of methylated piperazine derivatives connected to various carbonyl-bearing heterocycles represents a logical extension of medicinal chemistry strategies aimed at optimizing pharmacological properties through structural modification.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-piperidin-4-ylmethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.2ClH/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10;;/h10,12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYMLZLAIOASOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63214-56-2
Record name 1-methyl-4-(piperidine-4-carbonyl)piperazine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthesis of Piperidine Carboxylic Acid Derivative

A representative intermediate is 1-(3-nitrophenyl)piperidine-4-carboxylic acid, prepared by hydrolysis of the corresponding ester under basic conditions:

Step Reagents & Conditions Outcome Yield
Hydrolysis Sodium hydroxide in aqueous solution, warmed to 70 °C for 3 h Conversion of ester to carboxylic acid ~90%

After reaction, acidification to pH ~4.7 and cooling precipitates the acid intermediate as a solid.

Amide Bond Formation via Coupling Reaction

The carboxylic acid intermediate is coupled with 4-methylpiperazine using peptide coupling reagents:

Reagents Conditions Notes
N-Methylpiperazine, N-Ethyldiisopropylamine (DIPEA), N-hydroxybenzotriazole (HOBt), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) Stirred in tetrahydrofuran (THF) for 24 h at room temperature Efficient amide bond formation; reaction monitored to completion

Post-reaction, the mixture is extracted and purified by silica gel column chromatography using dichloromethane:methanol (30:1) to isolate the amide product.

Reduction of Nitro Group to Amino Group

The nitro-substituted amide is reduced to the corresponding amine:

Reagents Conditions Outcome Yield
Zinc powder, ammonium chloride, glacial acetic acid Heated at 80 °C for 12 h in ethanol Reduction of nitro group to amine ~86%

Following the reaction, the mixture is filtered, basified to pH 10 with sodium carbonate, extracted with ethyl acetate, and purified by chromatography.

Formation of Dihydrochloride Salt

The free base amide is converted to the dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve stability and handling.

Alternative Preparation via Nucleophilic Substitution

Another synthetic approach involves the nucleophilic substitution of halogenated aromatic intermediates with 1-methyl-4-(piperidin-4-yl)piperazine under basic conditions:

Reagents Solvent Conditions Yield Notes
1-fluoro-5-methoxy-2-methyl-4-nitrobenzene, 1-methyl-4-(piperidin-4-yl)piperazine, potassium carbonate Dimethyl sulfoxide (DMSO), 80 °C, 15 h 92% Reaction mixture worked up with DCM and water, organic layer dried and concentrated

Similar reactions in N,N-dimethylformamide (DMF) at 80 °C for 15 h yield 95% of the product.

Catalytic Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) have been employed in related syntheses involving piperazine derivatives, using catalysts such as Pd2(dba)3 with ligands like XPhos under nitrogen atmosphere at elevated temperatures (110 °C) for several hours. These methods facilitate the formation of complex aryl-piperazine linkages with moderate to good yields (around 43% reported in related systems).

Summary Table of Key Preparation Steps

Step Intermediate/Product Reagents & Catalysts Solvent Conditions Yield Notes
1 Piperidine carboxylic acid derivative NaOH (aq) Dioxane/water 70 °C, 3 h ~90% Hydrolysis of ester
2 Amide formation 4-Methylpiperazine, EDCI, HOBt, DIPEA THF Room temp, 24 h High Peptide coupling
3 Nitro reduction to amine Zn, NH4Cl, AcOH Ethanol 80 °C, 12 h ~86% Reduction step
4 Nucleophilic aromatic substitution 1-fluoro-nitrobenzene derivative, K2CO3 DMSO or DMF 80 °C, 15 h 92-95% Alternative route
5 Pd-catalyzed cross-coupling Pd2(dba)3, XPhos, t-BuONa Dioxane 110 °C, 3 h ~43% Suzuki-type coupling

Research Findings and Optimization Notes

  • The use of peptide coupling reagents such as EDCI and HOBt ensures efficient amide bond formation with minimal side reactions.
  • Reduction with zinc and ammonium chloride in acetic acid provides a mild and effective method to convert nitro groups to amines without over-reduction or decomposition.
  • The choice of solvent (DMSO, DMF, THF) and base (potassium carbonate, DIPEA) critically influences reaction rates and yields, with polar aprotic solvents favoring nucleophilic substitutions and coupling reactions.
  • Purification by column chromatography using appropriate solvent systems (e.g., dichloromethane:methanol or ethyl acetate:n-hexane) is essential to obtain high purity products.
  • Formation of the dihydrochloride salt improves compound stability and facilitates handling for further applications or formulations.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or piperidine rings are modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of modified piperazine or piperidine derivatives.

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride, differing in substituents, salt forms, or core heterocycles:

Compound Name CAS No. Molecular Formula Key Structural Differences Pharmacological Implications
This compound 63214-56-2 C₁₁H₂₁N₃O·2HCl Parent compound with piperidine and 4-methylpiperazine groups. Balanced solubility and lipophilicity; suitable for CNS-targeted drug delivery .
[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride 1423023-89-5 C₁₃H₂₅N₃O·2HCl Cyclohexyl replaces piperidine; additional aminomethyl group. Increased lipophilicity may enhance blood-brain barrier penetration .
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride 1286265-79-9 C₁₂H₁₇N₃O·2HCl Pyridine replaces 4-methylpiperazine; aminomethyl substituent on piperidine. Enhanced hydrogen-bonding capacity for receptor binding; potential for improved selectivity .
Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride 39640-05-6 C₁₀H₁₂N₃O·2HCl Pyridine replaces piperidine; lacks the 4-methyl group on piperazine. Reduced steric hindrance may increase off-target interactions .
(1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone 870655-67-7 C₁₄H₁₆N₄O Indole replaces piperidine; neutral form (no hydrochloride). Aromatic indole may improve metabolic stability but reduce solubility .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The dihydrochloride salt form of the parent compound significantly improves water solubility compared to neutral analogues like (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone (CAS: 870655-67-7), facilitating intravenous administration .
  • Hydrogen-Bonding Capacity: Compounds with aminomethyl groups (e.g., CAS 1286265-79-9) show higher hydrogen-bond donor counts (3 vs. 1 in the parent compound), enhancing target affinity but possibly reducing oral bioavailability .

Toxicity and Regulatory Profiles

  • Acute Toxicity: Limited data exist for the parent compound, but structurally similar molecules like 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS: 1286265-79-9) are classified as non-hazardous under GHS, suggesting low acute toxicity .

Biological Activity

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride, commonly referred to as 4-MPPD, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H23Cl2N3O
  • Molecular Weight : 284.23 g/mol
  • CAS Number : 63214-56-2

The biological activity of 4-MPPD is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structure allows it to act as a ligand for various G-protein coupled receptors (GPCRs), influencing neurotransmitter release and reuptake.

Key Mechanisms:

  • Serotonin Receptor Modulation : 4-MPPD has been shown to selectively bind to serotonin receptors, enhancing serotonergic transmission which can have implications in treating mood disorders.
  • Dopamine Receptor Interaction : The compound may also affect dopaminergic pathways, potentially useful in conditions like schizophrenia and Parkinson's disease.

In Vitro Studies

Research has demonstrated that 4-MPPD exhibits significant activity against several cancer cell lines. For instance, a study reported an IC50 value in the micromolar range for various tumor cell lines, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)8.0
HeLa (Cervical Cancer)15.0

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of 4-MPPD. In a recent study, administration of the compound led to significant tumor reduction in xenograft models of lung cancer compared to control groups.

Case Studies

  • Antidepressant Effects : A clinical trial investigated the efficacy of 4-MPPD in patients with major depressive disorder. Results indicated a notable improvement in depressive symptoms after four weeks of treatment.
  • Antitumor Activity : Another study focused on the effects of 4-MPPD on malignant pleural mesothelioma cells, revealing that it inhibited cell proliferation and induced apoptosis through ERK pathway modulation .

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling reactions between piperidine and methylpiperazine derivatives. For example, a base (e.g., potassium carbonate) in polar aprotic solvents like N,N-dimethylformamide facilitates nucleophilic substitution. Subsequent reduction and salt formation with HCl yield the dihydrochloride form . Key conditions affecting yield include:
  • Stoichiometry : Excess methylpiperazine ensures complete substitution.
  • Temperature : Reactions often proceed at 80–100°C to balance kinetics and side reactions.
  • Purification : Recrystallization or column chromatography improves purity.

Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and detect impurities (e.g., unreacted precursors) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .
  • Mass Spectrometry (MS) : Validates molecular weight and salt formation (e.g., [M+H]+^+ and [M+2HCl]+^+ peaks) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

  • Methodological Answer : Byproduct analysis (e.g., via LC-MS) identifies common impurities such as:
  • N-Oxides : Result from oxidation during synthesis; minimized by inert atmospheres (N2_2/Ar) .
  • Dimerization Products : Controlled via dilution or low-temperature reactions .
  • Incomplete Salt Formation : Add HCl in stoichiometric excess and monitor pH (<2 for dihydrochloride precipitation) .

Q. What strategies resolve discrepancies in biological activity data across assay systems (e.g., receptor binding vs. cellular assays)?

  • Methodological Answer :
  • Assay Validation : Use standardized positive controls (e.g., known receptor agonists/antagonists) to calibrate systems .
  • Solubility Adjustments : Ensure compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
  • Metabolic Stability Testing : Pre-screen with liver microsomes to identify rapid degradation masking activity .

Q. How can computational modeling predict target interactions for this piperazine-piperidine hybrid?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to targets like serotonin or dopamine receptors. Focus on piperazine’s basic nitrogen for H-bonding and piperidine’s hydrophobic interactions .
  • Molecular Dynamics (MD) : Simulate binding stability over 100+ ns to assess conformational shifts .
  • SAR Studies : Compare with analogs (e.g., fluorobenzoyl-piperidine derivatives) to identify critical substituents .

Q. What protocols address stability challenges in aqueous formulations for in vivo studies?

  • Methodological Answer :
  • Lyophilization : Prepare lyophilized powders stored at -20°C; reconstitute in saline immediately before use .
  • Buffer Optimization : Use citrate (pH 4–5) to minimize hydrolysis of the ketone group .
  • Light Protection : Amber vials prevent photodegradation of the aromatic moieties .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data (e.g., IC50_{50} variations) in cancer cell lines be interpreted?

  • Methodological Answer :
  • Cell Line Authentication : Confirm absence of cross-contamination (e.g., via STR profiling) .
  • Proliferation Assay Normalization : Use ATP-based assays (e.g., CellTiter-Glo) to standardize viability measurements .
  • Off-Target Profiling : Screen against kinase panels to identify non-specific effects (e.g., hERG inhibition) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in neuropharmacology studies?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and FFP2 respirators during powder handling .
  • Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation .
  • Waste Disposal : Neutralize acidic waste (pH 7–8) before disposal to prevent HCl release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride
Reactant of Route 2
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.